molecular formula C13H10Cl2O B585208 2-(Benzyloxy)-1,3-dichlorobenzene CAS No. 21524-44-7

2-(Benzyloxy)-1,3-dichlorobenzene

Cat. No.: B585208
CAS No.: 21524-44-7
M. Wt: 253.122
InChI Key: KPKWNVSAHAHCTE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-dichlorobenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group and two chlorine atoms attached to the benzene ring

Scientific Research Applications

2-(Benzyloxy)-1,3-dichlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of benzyloxy groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

Safety data sheets provide information on the hazards associated with a compound, as well as precautions for safe handling and use .

Future Directions

Future research directions could involve exploring new synthesis methods, studying new reactions, or investigating potential applications of the compound .

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)-1,3-dichlorobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in the methylation of arginine residues on histones and other proteins . This interaction is crucial as it influences gene expression and protein function. The compound’s binding to CARM1 results in the inhibition of the enzyme’s activity, thereby affecting the methylation process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In melanoma cell lines, this compound has demonstrated notable antiproliferative effects . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of CARM1 by this compound leads to alterations in gene expression patterns, which can result in reduced cell proliferation and induced apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CARM1, inhibiting its enzymatic activity . This inhibition prevents the methylation of arginine residues on target proteins, leading to changes in gene expression and protein function. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of CARM1, resulting in prolonged alterations in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CARM1 activity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of determining the optimal dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which facilitate its excretion from the body . These metabolic processes are essential for regulating the compound’s bioavailability and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This accumulation can affect the compound’s localization and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins such as CARM1 . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-dichlorobenzene typically involves the reaction of 1,3-dichlorobenzene with benzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

1,3-dichlorobenzene+benzyl alcoholbase, refluxThis compound\text{1,3-dichlorobenzene} + \text{benzyl alcohol} \xrightarrow{\text{base, reflux}} \text{this compound} 1,3-dichlorobenzene+benzyl alcoholbase, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoate ester.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Benzoate esters.

    Reduction: Hydrocarbons.

    Substitution: Hydroxyl or amino derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: Similar structure but with an ethanol group instead of chlorine atoms.

    2-(Benzyloxy)benzoic acid: Contains a carboxylic acid group instead of chlorine atoms.

    2-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of chlorine atoms.

Uniqueness

2-(Benzyloxy)-1,3-dichlorobenzene is unique due to the presence of both the benzyloxy group and two chlorine atoms, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,3-dichloro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKWNVSAHAHCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674534
Record name 2-(Benzyloxy)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21524-44-7
Record name 2-(Benzyloxy)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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